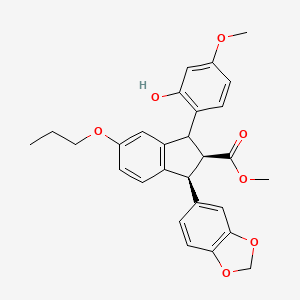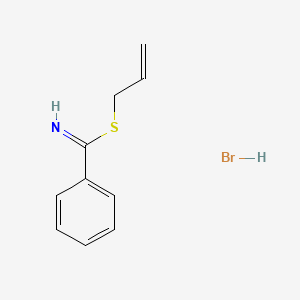
Prop-2-enyl benzenecarboximidothioate;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl benzenecarboximidothioate;hydrobromide is an organic compound that belongs to the class of benzenecarboximidothioates This compound is characterized by the presence of a prop-2-enyl group attached to a benzenecarboximidothioate moiety, with a hydrobromide salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl benzenecarboximidothioate;hydrobromide typically involves the reaction of benzenecarboximidothioate with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction. The product is then isolated and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl benzenecarboximidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzenecarboximidothioates.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl benzenecarboximidothioate;hydrobromide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Prop-2-enyl benzenecarboximidothioate;hydrobromide involves its interaction with molecular targets such as enzymes and proteins containing thiol groups. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is facilitated by the electrophilic nature of the thioate group, which can react with nucleophilic thiol groups in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-enyl benzenecarboximidate: Lacks the thioate group, resulting in different reactivity and applications.
Prop-2-enyl benzenecarboxamide: Contains an amide group instead of a thioate, leading to different chemical properties.
Prop-2-enyl benzenecarboxylate:
Uniqueness
Prop-2-enyl benzenecarboximidothioate;hydrobromide is unique due to the presence of both the prop-2-enyl and thioate groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiol-containing biomolecules makes it a valuable tool in biochemical research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
154142-56-0 |
|---|---|
Molekularformel |
C10H12BrNS |
Molekulargewicht |
258.18 g/mol |
IUPAC-Name |
prop-2-enyl benzenecarboximidothioate;hydrobromide |
InChI |
InChI=1S/C10H11NS.BrH/c1-2-8-12-10(11)9-6-4-3-5-7-9;/h2-7,11H,1,8H2;1H |
InChI-Schlüssel |
PJDBRYMHSDHGFW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC(=N)C1=CC=CC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
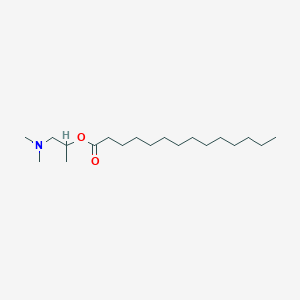
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
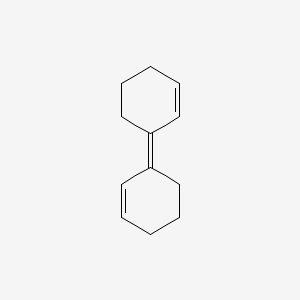
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
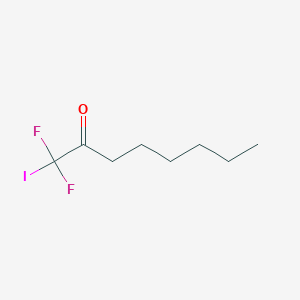
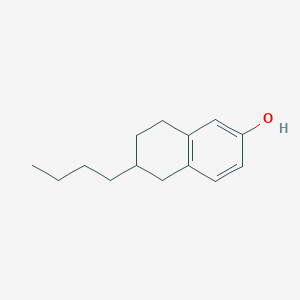
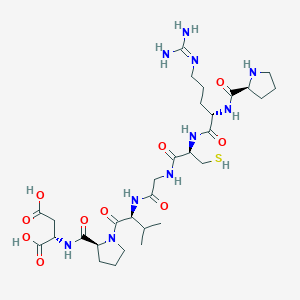
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
